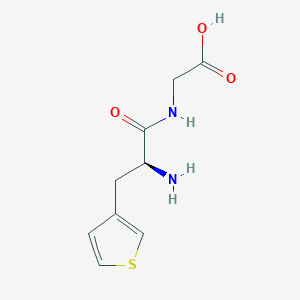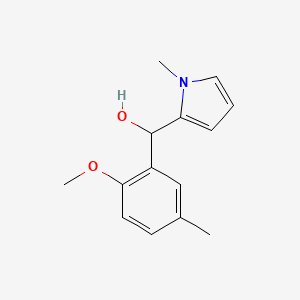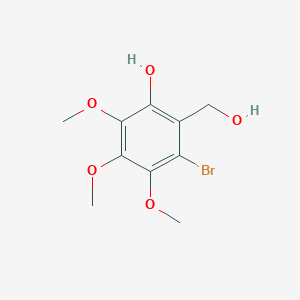
(2R)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine is a synthetic organic compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science. The presence of a fluorophenyl group and an allyl group in its structure suggests potential biological activity and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and allyl bromide.
Formation of Intermediate: The 3-fluoroaniline undergoes a nucleophilic substitution reaction with allyl bromide to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under basic conditions to form the morpholine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.
Catalysts: Catalysts may be used to enhance the reaction rate and yield.
Automated Purification: Automated purification systems such as continuous chromatography are employed to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The fluorophenyl group can be reduced to form a phenyl group.
Substitution: The morpholine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used for oxidation.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used for reduction.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation Products: Epoxides, aldehydes, or carboxylic acids.
Reduction Products: Phenyl derivatives.
Substitution Products: Alkylated or acylated morpholine derivatives.
Applications De Recherche Scientifique
(2R)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: It can be used in studies to investigate its biological activity and potential as a drug candidate.
Agrochemicals: It can be used in the development of pesticides or herbicides.
Materials Science: It can be used in the synthesis of polymers or other materials with specific properties.
Mécanisme D'action
The mechanism of action of (2R)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways or metabolic processes, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2-(3-Chlorophenyl)-4-(prop-2-en-1-yl)morpholine: Similar structure with a chlorine atom instead of a fluorine atom.
(2R)-2-(3-Methylphenyl)-4-(prop-2-en-1-yl)morpholine: Similar structure with a methyl group instead of a fluorine atom.
(2R)-2-(3-Bromophenyl)-4-(prop-2-en-1-yl)morpholine: Similar structure with a bromine atom instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in (2R)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential as a drug candidate.
Propriétés
Numéro CAS |
920802-28-4 |
|---|---|
Formule moléculaire |
C13H16FNO |
Poids moléculaire |
221.27 g/mol |
Nom IUPAC |
(2R)-2-(3-fluorophenyl)-4-prop-2-enylmorpholine |
InChI |
InChI=1S/C13H16FNO/c1-2-6-15-7-8-16-13(10-15)11-4-3-5-12(14)9-11/h2-5,9,13H,1,6-8,10H2/t13-/m0/s1 |
Clé InChI |
FGGVMWAYZLXZKE-ZDUSSCGKSA-N |
SMILES isomérique |
C=CCN1CCO[C@@H](C1)C2=CC(=CC=C2)F |
SMILES canonique |
C=CCN1CCOC(C1)C2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzenamine, 2,4-dimethyl-N-[(3E)-tetrahydro-6,6-dimethyl-3-[(phenylthio)methylene]-2H-thiopyran-2-ylidene]-](/img/structure/B12640432.png)
![(11R,12S,16R)-11-(4-fluorobenzoyl)-14-(3-nitrophenyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12640444.png)



![3-(4-bromophenyl)-2-phenyl-5-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12640466.png)
![2-[4-[5-(3,5-Dimethylpyrazol-1-yl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl]piperazin-1-yl]ethanol](/img/structure/B12640475.png)
![(1R)-5-tert-butyl-N-[(1R)-1-phenylethyl]-2,3-dihydro-1H-inden-1-amine;4-methylbenzenesulfonic acid](/img/structure/B12640489.png)



